molecular formula C12H18ClN3 B14900869 n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride CAS No. 1258650-68-8

n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride

Cat. No.: B14900869
CAS No.: 1258650-68-8
M. Wt: 239.74 g/mol
InChI Key: VNZKZSONQKTYJF-UHFFFAOYSA-N
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Description

n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is a chemical compound with the molecular formula C12H18ClN3 and a molecular weight of 239.75 g/mol . This compound is characterized by the presence of two cyclopropyl groups attached to a benzene ring, which is further substituted with three amine groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The cyclopropyl groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The cyclopropyl groups may enhance the compound’s stability and bioavailability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    n1,n3-Dicyclopropylbenzene-1,2,3-triamine: The free base form without the hydrochloride salt.

    n1,n3-Dicyclopropylbenzene-1,2,3-triamine sulfate: Another salt form with different solubility and stability properties.

Uniqueness

n1,n3-Dicyclopropylbenzene-1,2,3-triamine hydrochloride is unique due to its specific combination of cyclopropyl and amine groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salt forms .

Properties

CAS No.

1258650-68-8

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

1-N,3-N-dicyclopropylbenzene-1,2,3-triamine;hydrochloride

InChI

InChI=1S/C12H17N3.ClH/c13-12-10(14-8-4-5-8)2-1-3-11(12)15-9-6-7-9;/h1-3,8-9,14-15H,4-7,13H2;1H

InChI Key

VNZKZSONQKTYJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)NC3CC3)N.Cl

Origin of Product

United States

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